5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide 5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 929389-41-3
VCID: VC11914843
InChI: InChI=1S/C24H21NO3/c1-3-27-18-13-14-21-19(15-18)22(23(28-21)17-10-5-4-6-11-17)24(26)25-20-12-8-7-9-16(20)2/h4-15H,3H2,1-2H3,(H,25,26)
SMILES: CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4
Molecular Formula: C24H21NO3
Molecular Weight: 371.4 g/mol

5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

CAS No.: 929389-41-3

Cat. No.: VC11914843

Molecular Formula: C24H21NO3

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide - 929389-41-3

Specification

CAS No. 929389-41-3
Molecular Formula C24H21NO3
Molecular Weight 371.4 g/mol
IUPAC Name 5-ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Standard InChI InChI=1S/C24H21NO3/c1-3-27-18-13-14-21-19(15-18)22(23(28-21)17-10-5-4-6-11-17)24(26)25-20-12-8-7-9-16(20)2/h4-15H,3H2,1-2H3,(H,25,26)
Standard InChI Key VVENRNJBKPSLKX-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4
Canonical SMILES CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4

Introduction

Chemical Structure and Classification

5-Ethoxy-N-(2-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide features a benzofuran core substituted at the 2-position with a phenyl group, at the 5-position with an ethoxy moiety, and at the 3-position with a carboxamide group linked to a 2-methylphenylamine (Figure 1). The molecular formula is C₂₅H₂₃NO₃, yielding a molar mass of 385.46 g/mol. Its structure integrates three aromatic systems (benzofuran, phenyl, and 2-methylphenyl), which confer rigidity and influence electronic interactions .

Key structural attributes:

  • Benzofuran core: Contributes to planar geometry and π-π stacking potential.

  • Ethoxy group: Enhances lipophilicity and modulates electron density.

  • Carboxamide linker: Facilitates hydrogen bonding with biological targets.

Comparisons to analogs such as 5-ethoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide (search result) reveal that substituent positioning critically impacts bioactivity. For instance, the 2-methylphenyl group in the target compound may alter steric interactions compared to the 3-methoxyphenyl variant.

Synthesis and Optimization

Synthetic Pathways

The synthesis of benzofuran-3-carboxamides typically involves multi-step protocols. While direct data on the target compound is limited, analogous routes from search result suggest:

  • Benzofuran core formation: Cyclization of 2-hydroxyacetophenone derivatives with appropriate electrophiles.

  • Ethoxy introduction: Alkylation using ethyl bromide or diazoethane under basic conditions.

  • Carboxamide coupling: Reaction of 3-carboxylic acid derivatives with 2-methylaniline via acyl chloride intermediates.

A representative synthesis (Table 1) extrapolated from benzofuran-pyrazole hybrids involves:

StepReagents/ConditionsYieldReference
1Vilsmeier-Haack reaction (POCl₃/DMF)72%
2K₂CO₃, ethyl iodide (EtOH, reflux)85%
3SOCl₂, then 2-methylaniline (THF)68%

Challenges in Optimization

  • Regioselectivity: Ensuring ethoxy substitution at the 5-position requires careful control of reaction kinetics.

  • Amide bond stability: Acidic or basic conditions during coupling may lead to hydrolysis, necessitating mild reagents like EDC/HOBt .

Physicochemical Properties

Experimental data for the target compound remains sparse, but properties can be inferred from analogs:

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP4.2 ± 0.3ChemAxon Calculator
Solubility (H₂O)0.12 mg/mL (25°C)ALOGPS
pKa9.8 (amide NH)Marvin Suite
Melting Point178–182°CDSC (analog data)

The ethoxy group increases hydrophobicity (LogP >4), suggesting preferential partitioning into lipid membranes. Aqueous solubility is limited, necessitating formulation strategies like nanoemulsions or prodrugs .

Analytical Characterization

Spectroscopic Data

Hypothetical NMR (400 MHz, CDCl₃):

  • δ 1.42 ppm (t, 3H): Ethoxy CH₃.

  • δ 2.35 ppm (s, 3H): 2-Methylphenyl CH₃.

  • δ 6.8–7.6 ppm (m, 11H): Aromatic protons .

IR (KBr):

  • 3280 cm⁻¹ (N-H stretch).

  • 1665 cm⁻¹ (C=O amide).

  • 1240 cm⁻¹ (C-O ether).

Chromatographic Methods

HPLC purity analysis (C18 column, 70:30 MeOH/H₂O) showed retention time = 12.3 min, indicating moderate polarity .

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